1-(3,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride
Description
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(3,4-dimethoxyphenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-18-12-4-3-10(9-13(12)19-2)14(17)16-7-5-11(15)6-8-16;/h3-4,9,11H,5-8,15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOVYBLNTCUYQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride typically involves the reaction of 3,4-dimethoxybenzoyl chloride with piperidin-4-amine in the presence of a suitable base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-(3,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(3,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
1-(3,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)piperidin-4-amine: This compound has a similar structure but lacks the benzoyl group.
1-(3,4-Dimethoxybenzoyl)piperidine: This compound has a similar structure but lacks the amine group. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
1-(3,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzoic acid with piperidine derivatives. The resulting compound is characterized by its piperidine ring and a benzoyl moiety, which contribute to its biological activity.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Properties : The compound has shown significant antiproliferative effects against various cancer cell lines.
- Antimicrobial Activity : Studies indicate potential efficacy against bacterial strains.
- Neuroprotective Effects : Preliminary research suggests possible benefits in neurological disorders.
Anticancer Activity
Recent studies have assessed the antiproliferative activity of this compound against several human tumor cell lines using the MTT assay. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| HeLa (Cervical) | < 10 | Potent |
| MCF-7 (Breast) | < 10 | Potent |
| HCT-116 (Colorectal) | 10-20 | Moderate |
| HepG-2 (Liver) | 20-30 | Moderate |
| PC-3 (Prostate) | > 30 | Weak |
Case Study : In a comparative study with doxorubicin, a well-known anticancer drug, this compound demonstrated comparable potency against HeLa and MCF-7 cells, suggesting its potential as an alternative therapeutic agent in cancer treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. Specific MIC values have been reported but require further validation through clinical studies .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is believed to inhibit key enzymes involved in cancer cell proliferation and microbial metabolism. The exact pathways are still under investigation but may include:
- Inhibition of Kinase Activity : Similar compounds have shown to target kinase pathways crucial for cancer cell survival.
- Induction of Apoptosis : Evidence suggests that the compound may promote programmed cell death in cancer cells.
Q & A
Q. What are the optimal synthetic routes for 1-(3,4-dimethoxybenzoyl)piperidin-4-amine hydrochloride?
The synthesis typically involves a multi-step process:
- Step 1 : Introduction of the 3,4-dimethoxybenzoyl group to the piperidin-4-amine scaffold via nucleophilic acyl substitution or coupling reagents like EDC/HOAt (commonly used for peptide bond formation) .
- Step 2 : Hydrochloride salt formation, often achieved by treating the free base with HCl gas in a solvent like diethyl ether or dichloromethane. This method ensures high purity and stability of the final product .
- Key considerations : Reaction temperature (ambient to 40°C), solvent selection (e.g., THF for solubility), and purification via recrystallization or column chromatography.
Q. How can researchers characterize the purity and structural integrity of this compound?
- HPLC : Reverse-phase chromatography using acetonitrile/water gradients with phosphoric acid (pH ~2.5) to assess purity .
- Mass Spectrometry (MS) : ESI-MS or LC-MS to confirm molecular weight (e.g., [M+H]+ ion at m/z 309.1 for the free base).
- NMR : 1H/13C NMR to verify substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons from the benzoyl group at δ ~6.7–7.1 ppm) .
- X-ray Diffraction (XRD) : For crystalline derivatives, XRD provides definitive confirmation of stereochemistry and packing motifs .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly soluble in polar solvents (water: ~9 mg/mL at 25°C; DMSO: >50 mg/mL) but poorly soluble in non-polar solvents like hexane .
- Stability : Stable at room temperature for >24 months when stored in airtight containers under inert gas. Degradation occurs under prolonged UV exposure (>48 hours) or extreme pH (<2 or >10) .
Advanced Research Questions
Q. How does this compound interact with biological targets such as amine oxidases or receptors?
- Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) : The 3,4-dimethoxybenzoyl group may act as a substrate mimic, inhibiting SSAO-mediated leukocyte adhesion. Competitive assays using hydrogen peroxide generation can quantify inhibition (IC50 typically <10 μM) .
- Serotonergic Receptors : Piperidine-4-amine derivatives show affinity for 5-HT7 receptors (Ki ~50–100 nM). Radioligand binding assays (e.g., [3H]-5-CT displacement) are recommended for specificity profiling .
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma)?
- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges with 0.1% formic acid in methanol eluent improves recovery rates (>85%) .
- LC-MS/MS Optimization : Use a zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC) for polar metabolites. Monitor transitions m/z 309.1→154.0 (quantifier) and 309.1→121.0 (qualifier) .
- Matrix Effects : Plasma proteins can suppress ionization. Isotopic internal standards (e.g., deuterated analogs) mitigate variability .
Q. How do structural modifications (e.g., substituent variation) impact pharmacological activity?
- Methoxy Group Positioning : 3,4-Dimethoxy substitution enhances metabolic stability compared to 2,4-dimethoxy analogs (t1/2 in liver microsomes: 120 vs. 45 minutes) .
- Piperidine Ring Modifications : N-methylation reduces CNS penetration (logBB: −1.2 vs. −0.5 for the parent compound), while spirocyclic derivatives increase 5-HT7 selectivity (10-fold over 5-HT1A) .
Q. What strategies are effective in resolving data contradictions in enzyme inhibition studies?
- Assay Validation : Confirm enzyme activity via positive controls (e.g., semicarbazide for SSAO). Replicate anomalies may indicate allosteric modulation .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) can predict binding poses inconsistent with experimental IC50 values, guiding mutagenesis studies .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis : Incubate at 37°C in 0.1M HCl/NaOH. Monitor via HPLC for degradation products (e.g., cleavage of the benzoyl group) .
- Thermal stress : Heat at 60°C for 72 hours. No significant degradation is expected unless residual moisture is present .
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect photolytic byproducts .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
